
3,4-Dichloro-3,4,4-trifluorobut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis pathway for 3,4-Dichloro-3,4,4-trifluorobut-1-ene involves the reaction of 3,3-Dichloro-4,4,4-trifluorobutan-1-ol with a suitable dehydrating agent to obtain the desired product. Another potential synthesis pathway involves the gas-phase photocatalysis of 1,4-dichlorobut-2-enes and 3,4-dichlorobut-1-ene (DCB) using TiO2 and 3% WO3/TiO2 supported on SiO2 .Molecular Structure Analysis
The molecular formula of this compound is C4H3Cl2F3 . The average mass is 178.968 Da and the mono-isotopic mass is 177.956390 Da .Physical And Chemical Properties Analysis
This compound is a colorless gas with unique chemical properties that make it widely used in various industries. More detailed physical and chemical properties can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .Wissenschaftliche Forschungsanwendungen
Synthesis and Nucleophilic Reactions
3,4-Dichloro-3,4,4-trifluorobut-1-ene has been utilized in the synthesis and nucleophilic reactions of fluorinated butanolides and butenolides. This includes its role in the UV-initiated addition and subsequent transformations leading to various butenolides, showcasing its versatility in organic synthesis (Paleta, Volkov, & Hetflejš, 2000).
Molecular Structure Investigations
The compound has been subject to detailed NMR investigations, particularly exploring its molecular structure. These studies have provided insights into its chemical shifts and coupling constants, contributing to the understanding of its structural and electronic properties (Hinton & Jaques, 1974).
Applications in Polymer Chemistry
In the field of polymer chemistry, this compound has been used in the chemical modification of polymers. Its addition to polybutadiene demonstrates its role in enhancing polymer properties and diversifying polymer chemistry applications (Lee & Weber, 1990).
Synthesis of Heterocycles
It also serves as a precursor in the synthesis of various heterocycles, including trifluoromethylpyrroles. This highlights its significance in the synthesis of complex organic molecules, particularly in medicinal chemistry (Andrew & Mellor, 2000).
Electrolyte Additives in Lithium Ion Batteries
Interestingly, derivatives of this compound have been investigated as electrolyte additives in lithium-ion batteries. This reflects its potential in enhancing the performance and longevity of battery systems (Kubota et al., 2012).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3,4-Dichloro-3,4,4-trifluorobut-1-ene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to form stable complexes with certain enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates, leading to altered enzyme activity and metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may disrupt normal cell signaling by binding to receptor proteins, leading to altered cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptor proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can induce changes in gene expression by interacting with transcriptional regulators, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to the formation of byproducts that could have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or changes in gene expression. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a dosage range within which the compound exerts its desired effects without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s overall effects on cellular function and its potential therapeutic or toxicological properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells by membrane transporters, leading to its accumulation in specific tissues or organelles. Additionally, binding to intracellular proteins can influence the compound’s distribution and its overall biological activity .
Eigenschaften
IUPAC Name |
3,4-dichloro-3,4,4-trifluorobut-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2F3/c1-2-3(5,7)4(6,8)9/h2H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBGKGBZAUXPNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)Cl)(F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382128 |
Source


|
| Record name | 3,4-dichloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374-26-5 |
Source


|
| Record name | 3,4-dichloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

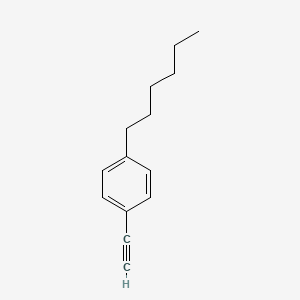
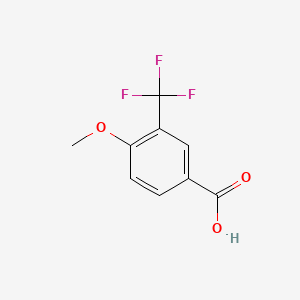
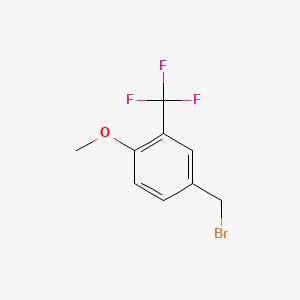
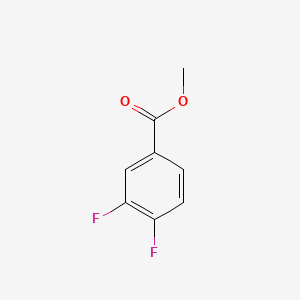
![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)
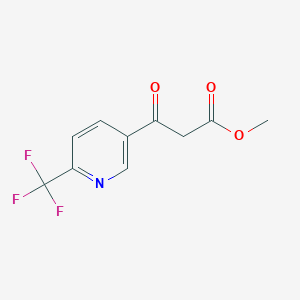
![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)

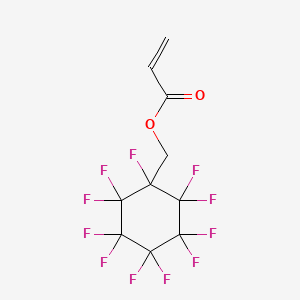

![[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B1362283.png)


